molecular formula C9H10F4O3S B11085018 3-Fluoro-3-(2-oxo-propylsulfanyl)-2-trifluoromethyl-acrylic acid ethyl ester

3-Fluoro-3-(2-oxo-propylsulfanyl)-2-trifluoromethyl-acrylic acid ethyl ester

Cat. No.: B11085018
M. Wt: 274.23 g/mol
InChI Key: WKXPFHFGFOCIQC-VOTSOKGWSA-N
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Description

3-Fluoro-3-(2-oxo-propylsulfanyl)-2-trifluoromethyl-acrylic acid ethyl ester is a synthetic organic compound characterized by the presence of fluorine, sulfur, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-(2-oxo-propylsulfanyl)-2-trifluoromethyl-acrylic acid ethyl ester typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, followed by their sequential transformation into the final product. Key steps may include:

    Fluorination: Introduction of the fluorine atom into the precursor molecule using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Thioether Formation: Reaction of a suitable alkyl halide with a thiol to form the thioether linkage.

    Acryloylation: Introduction of the acrylic acid ester moiety through esterification reactions, often using reagents like ethyl chloroformate or acryloyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-(2-oxo-propylsulfanyl)-2-trifluoromethyl-acrylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the 2-oxo-propylsulfanyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways involving sulfur and fluorine atoms.

Medicine

In medicinal chemistry, the compound’s structural features are investigated for their potential pharmacological activities. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and advanced materials with unique properties such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism by which 3-Fluoro-3-(2-oxo-propylsulfanyl)-2-trifluoromethyl-acrylic acid ethyl ester exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the thioether group may participate in redox reactions or form covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-3-(2-oxo-propylsulfanyl)-2-methyl-acrylic acid ethyl ester: Similar structure but lacks the trifluoromethyl group.

    3-Chloro-3-(2-oxo-propylsulfanyl)-2-trifluoromethyl-acrylic acid ethyl ester: Similar structure but with a chlorine atom instead of fluorine.

    3-Fluoro-3-(2-oxo-propylsulfanyl)-2-trifluoromethyl-propionic acid ethyl ester: Similar structure but with a propionic acid ester instead of an acrylic acid ester.

Uniqueness

The presence of both fluorine and trifluoromethyl groups in 3-Fluoro-3-(2-oxo-propylsulfanyl)-2-trifluoromethyl-acrylic acid ethyl ester imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These features can enhance its performance in various applications compared to similar compounds lacking these groups.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C9H10F4O3S

Molecular Weight

274.23 g/mol

IUPAC Name

ethyl (E)-3-fluoro-3-(2-oxopropylsulfanyl)-2-(trifluoromethyl)prop-2-enoate

InChI

InChI=1S/C9H10F4O3S/c1-3-16-8(15)6(9(11,12)13)7(10)17-4-5(2)14/h3-4H2,1-2H3/b7-6+

InChI Key

WKXPFHFGFOCIQC-VOTSOKGWSA-N

Isomeric SMILES

CCOC(=O)/C(=C(/F)\SCC(=O)C)/C(F)(F)F

Canonical SMILES

CCOC(=O)C(=C(F)SCC(=O)C)C(F)(F)F

Origin of Product

United States

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